2,6-Difluorophenylacetyl chloride

Descripción general

Descripción

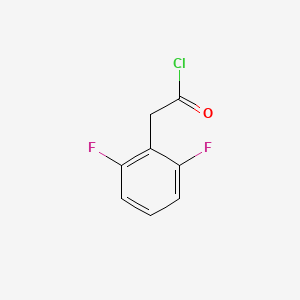

2,6-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenylacetyl chloride typically involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the 2,6-difluorobenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluorophenylacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluorophenylacetic acid.

Reduction: It can be reduced to 2,6-difluorophenylethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the formed acid.

Major Products Formed:

Amides, Esters, Thioesters: Formed from substitution reactions

2,6-Difluorophenylacetic Acid: Formed from hydrolysis

2,6-Difluorophenylethanol: Formed from reduction

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

In medicinal chemistry, 2,6-difluorophenylacetyl chloride serves as a crucial building block for synthesizing various pharmaceutical compounds. Its incorporation into drug candidates can enhance properties such as lipophilicity and metabolic stability. Notable applications include:

- Synthesis of Enzyme Inhibitors : The compound has been explored for developing inhibitors targeting enzymes involved in diseases like cancer and neurodegeneration. For instance, derivatives synthesized from this compound have shown potential as inhibitors of dihydrofolate reductase, an enzyme critical in DNA synthesis and repair .

- Antimicrobial Agents : Research indicates that compounds derived from this acyl chloride exhibit significant antibacterial and antifungal activities. Studies have documented their efficacy against various pathogens, suggesting potential use in treating infections .

Agrochemical Applications

In agrochemistry, this compound is utilized to synthesize herbicides and pesticides. Its reactivity allows for the formation of new chemical entities that can target specific biological pathways in pests or weeds. The introduction of fluorine atoms often enhances biological activity and selectivity .

Material Science Applications

The compound also finds applications in material science, particularly in the development of polymers and specialty chemicals. Its ability to participate in condensation reactions facilitates the creation of new materials with desired properties. Research is ongoing to explore its use in formulating advanced materials with enhanced durability and performance characteristics.

Case Study 1: Development of Anticancer Agents

A series of compounds synthesized from this compound were evaluated for their anticancer activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Initial results indicated that several derivatives exhibited significant cytotoxic effects compared to standard treatments like 5-fluorouracil .

Case Study 2: Synthesis of Antimicrobial Compounds

Research focused on synthesizing novel antimicrobial agents from this compound demonstrated promising results against Staphylococcus aureus and other bacterial strains. These compounds were further characterized for their mechanism of action through molecular docking studies .

Mecanismo De Acción

The mechanism of action of 2,6-Difluorophenylacetyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce the 2,6-difluorophenylacetyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

2,6-Difluorobenzoyl Chloride: Similar structure but lacks the acetyl group.

2,6-Difluorobenzenesulfonyl Chloride: Contains a sulfonyl group instead of an acetyl group.

2,6-Difluorophenylacetic Acid: The hydrolyzed product of 2,6-Difluorophenylacetyl chloride

Uniqueness: This makes it a valuable intermediate in the synthesis of complex organic compounds .

Actividad Biológica

2,6-Difluorophenylacetyl chloride is a chemical compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H7ClF2O

- Molecular Weight : 204.6 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its role as an acylating agent. It is known to modify proteins and enzymes by introducing acyl groups, which can alter their function and activity. This mechanism is crucial in the development of various pharmaceuticals.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A notable study reported:

- Cytokine Inhibition : Reduced levels of IL-6 and TNF-α in macrophage cultures.

- Mechanism : The compound appears to interfere with NF-kB signaling pathways, which are critical in inflammatory responses.

Case Study 1: Synthesis and Evaluation of Derivatives

A research group synthesized various derivatives of this compound to evaluate their biological activities. The study found that certain modifications enhanced antimicrobial potency while reducing cytotoxicity in human cell lines.

Case Study 2: Drug Development for Cancer Therapy

Another significant study explored the use of this compound in cancer therapies. The compound was tested for its ability to induce apoptosis in cancer cell lines. Results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : Induced apoptosis at concentrations lower than those causing toxicity to normal cells.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, providing a potential mechanism for its therapeutic effects.

- Cell Proliferation : Studies indicate that it may affect cell proliferation rates in various cancer cell lines, suggesting its potential as an anticancer agent.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, making it a promising candidate for further development.

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)4-5-6(10)2-1-3-7(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYPWHKXTAYWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.